

Application Note: Mass Spectrometric Analysis of Nervonyl Methane Sulfonate

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Compound of Interest

Compound Name: Nervonyl methane sulfonate

Cat. No.: B15600791

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Abstract

This application note details a theoretical framework for the analysis of **Nervonyl methane sulfonate** (C₂₅H₅₀O₃S, MW: 430.73) using mass spectrometry.^{[1][2]} **Nervonyl methane sulfonate** is a long-chain alkyl sulfonate, and its characterization is crucial for quality control and research purposes in various fields, including drug development and lipidomics. This document provides hypothetical protocols for sample preparation and analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), along with a proposed fragmentation pathway. The methodologies are designed to provide a robust and reproducible approach for the identification and quantification of this compound.

Introduction

Nervonyl methane sulfonate is an ester of nervonic acid and methanesulfonic acid.^[3] The analysis of alkyl methane sulfonates is of significant interest, particularly in the pharmaceutical industry, as they can be potential genotoxic impurities (PGIs).^{[4][5]} Mass spectrometry offers the high sensitivity and specificity required for the trace-level detection and structural elucidation of such compounds. This note outlines potential analytical strategies for the comprehensive mass spectrometric characterization of **Nervonyl methane sulfonate**. While direct experimental data for this specific compound is not widely published, the protocols and expected fragmentation patterns are derived from established principles of mass spectrometry for analogous long-chain alkyl esters and sulfonates.^{[6][7]}

Experimental Protocols

I. Sample Preparation

A standardized stock solution of **Nervonyl methane sulfonate** should be prepared in a suitable organic solvent such as dichloromethane or a mixture of methanol and chloroform (80:20 v/v). Working solutions for calibration curves can be prepared by serial dilution of the stock solution.

Protocol for Sample Preparation:

- Accurately weigh 10 mg of **Nervonyl methane sulfonate** standard.
- Dissolve the standard in 10 mL of dichloromethane to obtain a 1 mg/mL stock solution.
- Perform serial dilutions to prepare working standards in the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).
- For analysis of complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step may be necessary to remove interfering substances.

II. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a suitable technique for the analysis of volatile and thermally stable compounds. Given the long alkyl chain of **Nervonyl methane sulfonate**, a high-temperature capillary column is recommended.

Instrumentation:

- Gas Chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole or time-of-flight).
- Capillary column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

GC-MS Parameters:

Parameter	Value
Injection Volume	1 μ L
Injector Temperature	280 °C
Injection Mode	Splitless
Oven Program	Initial temp 150 °C, hold for 1 min, ramp to 320 °C at 15 °C/min, hold for 10 min
Carrier Gas	Helium at a constant flow of 1.2 mL/min
Transfer Line Temp	290 °C
Ion Source Temp	230 °C
Ionization Mode	Electron Ionization (EI) at 70 eV
Mass Range	m/z 50-600

| Scan Mode | Full Scan |

III. Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS is a powerful alternative, particularly if the compound exhibits thermal instability or requires analysis in complex biological matrices.

Instrumentation:

- High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC) coupled to a Mass Spectrometer (e.g., Triple Quadrupole or Orbitrap).
- Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 μ m particle size).

LC-MS Parameters:

Parameter	Value
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	0.1% Formic acid in Acetonitrile
Gradient	80% B to 100% B over 10 min, hold at 100% B for 5 min
Flow Rate	0.3 mL/min
Column Temperature	40 °C
Injection Volume	5 µL
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	3.5 kV
Drying Gas Temp	325 °C
Drying Gas Flow	8 L/min
Nebulizer Pressure	35 psi
Mass Range	m/z 100-800

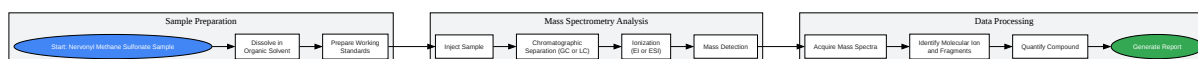
| Scan Mode | Full Scan and Tandem MS (MS/MS) for fragmentation studies |

Data Presentation

The following table summarizes the expected quantitative data for the mass spectrometric analysis of **Nervonyl methane sulfonate**. The m/z values for the proposed fragments are derived from theoretical fragmentation of the parent molecule.

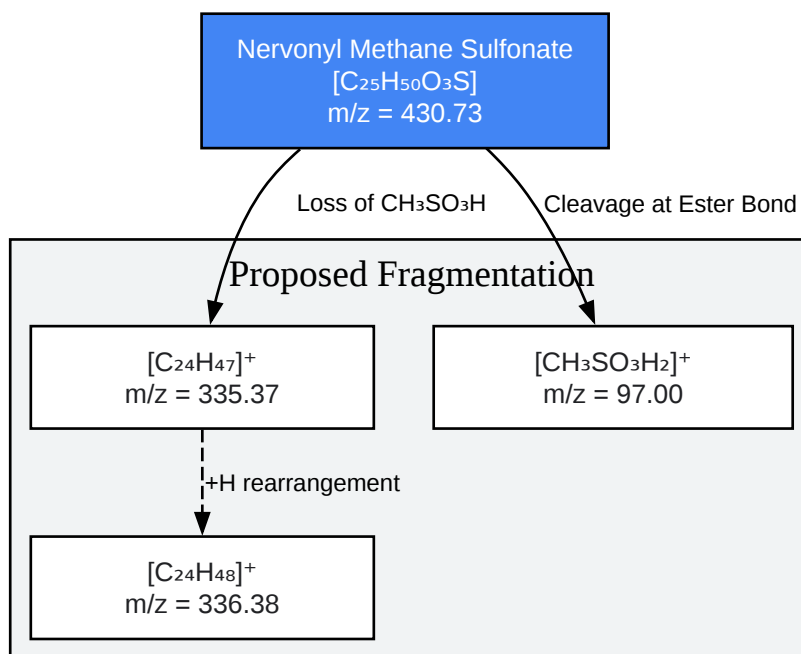
Ion	Proposed Formula	Theoretical m/z
[M+H] ⁺ (LC-MS)	C ₂₅ H ₅₁ O ₃ S ⁺	431.36
[M] ⁺ (GC-MS)	C ₂₅ H ₅₀ O ₃ S ⁺	430.35
Fragment 1	C ₂₄ H ₄₇ ⁺	335.37
Fragment 2	CH ₃ SO ₃ H ₂ ⁺	97.00
Fragment 3	C ₂₄ H ₄₈ ⁺	336.38

Mandatory Visualization



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Caption: Experimental workflow for the mass spectrometric analysis of **Nervonyl methane sulfonate**.



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